molecular formula C11H15ClN2O2 B1521552 ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride CAS No. 1193390-54-3

ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride

Cat. No.: B1521552
CAS No.: 1193390-54-3
M. Wt: 242.7 g/mol
InChI Key: VCRATGWEVJDMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is characterized by its indole core structure, which is a bicyclic fusion of a benzene ring and a pyrrole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the compound 5-aminoindole or its derivatives.

  • Reaction Steps: The indole core is first formed through a Fischer indole synthesis or a similar method. The indole is then esterified using ethyl chloroformate in the presence of a base such as triethylamine.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the indole ring or other functional groups present in the molecule.

  • Substitution: Substitution reactions at the indole nitrogen or other positions can lead to a variety of substituted indole derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized indole derivatives, such as indole-3-carboxylic acid derivatives.

  • Reduction Products: Reduced indole derivatives, such as 5-aminoindole.

  • Substitution Products: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

  • Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.

  • Industry: It is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride is compared with other similar indole derivatives, such as:

  • Indole-3-carboxylic acid: Similar core structure but different functional groups.

  • 5-aminoindole: Similar amino group position but different ester group.

  • Ethyl 1H-indole-2-carboxylate: Similar ester group but different amino group position.

These compounds share the indole core but differ in their functional groups and positions, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 5-amino-2,3-dihydroindole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13;/h3-4,7H,2,5-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRATGWEVJDMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride
Reactant of Route 5
ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride
Reactant of Route 6
ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.